2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15(13-23-17(25)22-8-4-7-18-16(22)19-23)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATILDDPDBFABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is often the case that compounds of this class target proteins or enzymes involved in critical cellular processes.
Mode of Action
Typically, compounds of this nature interact with their targets by binding to active sites or allosteric sites, thereby modulating the function of the target.
Biochemical Pathways
Given the structural similarity to other triazolo-pyrimidine derivatives, it is plausible that this compound could influence pathways related to cell proliferation, apoptosis, or signal transduction.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins. The nature of these interactions is likely dependent on the specific structural features of the compound, including its phenylpiperazin-1-yl and triazolo[4,3-a]pyrimidin-3-one groups.
Biological Activity
The compound 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.42 g/mol. The structure includes a triazole ring fused to a pyrimidine system, which is known for various biological activities.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to This compound exhibit antidepressant and anxiolytic properties. For instance, derivatives containing the 4-phenylpiperazine moiety have been shown to interact with serotonin receptors, which are critical in mood regulation.
A study by Chahal et al. (2023) demonstrated that certain piperazine derivatives exhibit selective inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety symptoms .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies show that related compounds exhibit significant COX-II inhibitory activity. For example, one derivative was found to have an IC50 value of 0.011 μM against COX-II, indicating potent anti-inflammatory properties .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| PYZ3 | 0.011 | COX-II Inhibition |
| Celecoxib | 0.4 | COX-II Inhibition |
| PYZ24 | 35.7 | Anti-inflammatory |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro tests on various cancer cell lines showed a dose-dependent reduction in cell viability .
The biological activity of This compound is likely mediated through multiple pathways:
- Serotonergic System Modulation : By interacting with serotonin receptors (5-HT), it enhances serotonergic transmission.
- Inhibition of COX Enzymes : Reduces the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Triggers apoptotic pathways in cancer cells leading to reduced tumor growth.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder demonstrated that a piperazine derivative significantly improved depressive symptoms compared to placebo after 8 weeks .
- Case Study on Inflammation : Patients with rheumatoid arthritis treated with compounds similar to this triazole derivative reported reduced joint inflammation and pain relief .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features of Compound A
- Core : [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one.
- Substituent : 2-(4-phenylpiperazin-1-yl)ethyl group at position 2.
- Molecular formula : C₂₁H₂₁N₇O₂.
- Molecular weight : ~403.44 g/mol (estimated).
Comparison Table of Structural Analogs
Analysis of Structural Modifications
Core Heterocycle Variations
- Pyridazinone vs. Pyrimidinone: Compounds in replace the pyrimidinone core with pyridazinone, altering ring electronics and hydrogen-bonding capacity. Pyridazinone’s additional nitrogen may enhance polar interactions with targets.
Substituent Effects
- Phenyl Ring Modifications :
- Linker Length: Ethyl vs.
Piperazine Substituents
- 4-Phenylpiperazine : Common across all analogs, critical for receptor binding.
- Alkylated Piperazines : highlights derivatives with ethyl or hydroxyethyl groups on piperazine, which may improve solubility or reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
